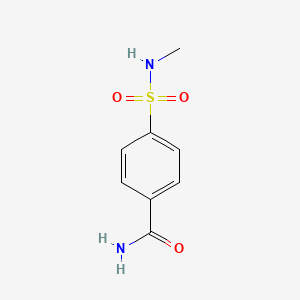

4-(Methylsulfamoyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Methylsulfamoyl)benzamide is a chemical compound with the molecular formula C8H10N2O3S . It is also known as 4-Methylsulfonylbenzoic acid and Benzamide, 4-methyl- . The molecular weight of this compound is 214.24 .

Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another synthesis method involves the reaction of 2-aminobenzoxazole with appropriate benzoyl isothiocyanate .Molecular Structure Analysis

The molecular structure of benzamides has been determined in the gas phase by electron diffraction using results from quantum chemical calculations . The optimized structures of these dendrimer precursors at the B3LYP/6-311G (d) level revealed that the aliphatic chains in the most stable forms are oriented in the least strained arrangement .Chemical Reactions Analysis

Benzamides are produced from the reaction between carboxylic acids and amines at high temperature . They are also used as an intermediate product in the synthesis of therapeutic agents .Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can be determined using various spectroscopic techniques. For instance, UV–Vis spectroscopy determines and quantifies the chemical properties of a sample using absorbed monochromatic light in the ultraviolet and visible regions .Applications De Recherche Scientifique

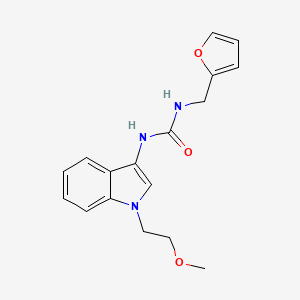

Crystal Structure Analysis

The compound N-(2-(N-methylsulfamoyl)phenyl)formamide, a degradation product of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide, is structurally related to 4-(Methylsulfamoyl)benzamide. It has been characterized through crystal structure determination, showcasing the potential of this compound derivatives in crystallography and molecular structure analysis. The stability of the crystal structure is enhanced by various hydrogen bonds and oxygen-π stacking interactions, which are crucial in the field of crystallography and material science (Etsè, Zaragoza, & Pirotte, 2019).

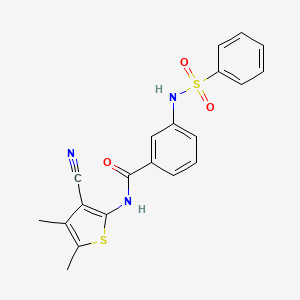

Enzyme Inhibition Studies

This compound derivatives have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes. These studies are essential in understanding the interaction between such compounds and enzymes, potentially leading to the development of novel therapeutic agents. For instance, benzamide-4-sulfonamides demonstrated significant inhibition of human carbonic anhydrase isoforms, making them a promising class of inhibitors (Abdoli, Bozdağ, Angeli, & Supuran, 2018).

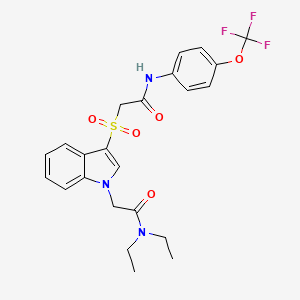

Electrophysiological Research

Compounds like 4-[(methylsulfonyl)amino]benzamides have shown significant Class III antiarrhythmic activity. Such compounds extend our understanding of cardiac electrophysiology, especially in the context of arrhythmia management. Selected compounds from this class have exhibited potent antiarrhythmic activity without affecting conduction, highlighting their potential in cardiovascular research (Ellingboe et al., 1992).

Electrooxidation Processes

The synthesis of 4-(Di-n-propylsulfamyl)benzoic acid, a related compound, via electrooxidation, underlines the utility of this compound derivatives in electrochemical processes. This method offers a safer and less corrosive alternative to traditional chemical synthesis, demonstrating the potential of these compounds in green chemistry and industrial applications (Michman & Weiss, 1990).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions in the research of benzamides involve the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . These novel inhibitors are expected to show satisfactory efficacy and safety profiles.

Propriétés

IUPAC Name |

4-(methylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-10-14(12,13)7-4-2-6(3-5-7)8(9)11/h2-5,10H,1H3,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMHGTYJHMJBHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-(2-nitrophenyl)propanoate](/img/structure/B2630538.png)

![(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2630539.png)

![3-chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B2630541.png)

![N-(2,3-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2630544.png)

![N-[2-Methyl-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2630549.png)

![1-[3-(2-Chloro-6-fluorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2630552.png)

![ethyl 2-(4-{3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanoyl}piperazin-1-yl)acetate](/img/structure/B2630553.png)

![(1R,2S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentane-1-carboxylic acid](/img/structure/B2630555.png)

![N-(2-chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2630557.png)